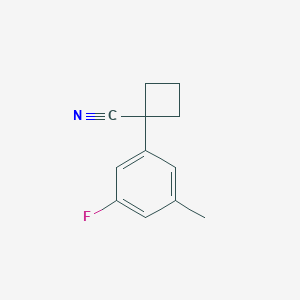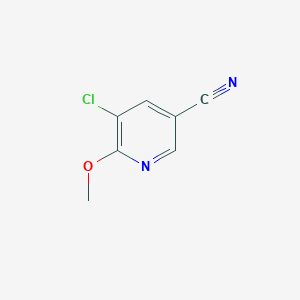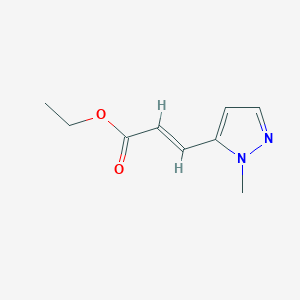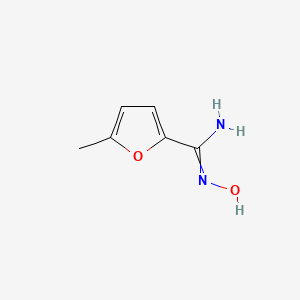
methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a benzoyl group, a hydroxy group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate typically involves the condensation of appropriate benzoyl and diazole precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine, followed by esterification with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-benzoyl-2-keto-1H-1,3-benzodiazole-5-carboxylate.
Reduction: Formation of methyl 1-benzyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-6-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-4-carboxylate: Another positional isomer with different chemical properties.
Uniqueness
Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H12N2O4 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
methyl 1-benzoyl-2-oxo-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-22-15(20)11-7-8-13-12(9-11)17-16(21)18(13)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,21) |
InChI-Schlüssel |
XYRZYOFCAMYSMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=O)N2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)
![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)



